Ethyl 5-(aminomethyl)nicotinate
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4,10H2,1H3 |
InChI Key |
ZEPHZCNXTWXIND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Esterification of Nicotinic Acid
The foundational step involves converting nicotinic acid into its ethyl ester, ethyl nicotinate , which serves as a key intermediate. This esterification typically employs acid catalysis under reflux conditions.
- React nicotinic acid with absolute ethanol in the presence of a solid acid catalyst such as HND230 or sulfuric acid.
- Conduct the reaction at temperatures between 50°C and 85°C for 3–6 hours.
- After completion, separate the ester by distillation or extraction, followed by purification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Nicotinic acid + ethanol + solid acid catalyst | ~98% | Reflux at 85°C for 8 hours |
This method reduces waste and is scalable for industrial production, as highlighted in patent literature emphasizing environmentally friendly processes.
Oxidation and Functionalization of Nicotinic Acid Derivatives
The synthesis of 5-substituted nicotinic acids and derivatives involves oxidation and subsequent coupling reactions:
- Oxidation of nicotinic acid derivatives to pyridine N-oxides using oxidants like m-chloroperbenzoic acid (mCPBA).
- Nucleophilic substitution at the ortho position of pyridine N-oxides with nucleophiles such as trimethylsilyl cyanide (TMSCN) to generate intermediates for further functionalization.
Application to Ethyl 5-(aminomethyl)nicotinate:
- Starting from ethyl nicotinate , selective functionalization at the 5-position can be achieved via halogenation (e.g., bromination), followed by nucleophilic substitution with ammonia or related amines to introduce the aminomethyl group.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Ethyl 5-bromonicotinate + ammonia | Variable | Yields depend on reaction conditions and purity |
Direct Aminomethylation via Formaldehyde or Paraformaldehyde
A prominent route involves the methylation at the 5-position using formaldehyde or paraformaldehyde, which introduces the aminomethyl group.
- React ethyl nicotinate with formaldehyde derivatives in the presence of acids or bases.
- Use catalysts such as formic acid or paraformaldehyde at temperatures between 60°C and 70°C.
- The reaction proceeds via Mannich-type condensation, forming the aminomethyl derivative.
- The process yields This compound with yields around 60–70%, depending on reaction parameters.
- No need for additional solvents, which simplifies purification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Mannich reaction | Ethyl nicotinate + formaldehyde + acid | ~65% | Conducted at 60–70°C |
Multi-step Synthetic Route via Intermediates
Based on recent literature, a multi-step synthesis involves:
- Esterification of nicotinic acid.
- Oxidation to pyridine N-oxide.
- Nucleophilic substitution with cyanide or formaldehyde derivatives.
- Reduction or amination to introduce the amino group at the 5-position.
This route offers high regioselectivity and yields but requires careful control of reaction conditions to prevent side reactions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Overall | Nicotinic acid derivatives → intermediates | 50–70% | Multi-step process with purification at each stage |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(aminomethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
Ethyl 5-Methylnicotinate (CAS 20826-02-2)
- Structure : Methyl group at the 5-position, ethyl ester at the 3-position.
- Molecular Weight : 165.19 g/mol .
- Key Differences: The methyl group lacks the hydrogen-bonding capability of the aminomethyl group, reducing solubility in polar solvents. Lower molecular weight (165.19 vs. ~180–190 g/mol for aminomethyl analogs) impacts pharmacokinetic properties like diffusion rates .
Ethyl 2-Chloro-5-Methylnicotinate (CAS 894074-85-2)
- Structure : Chlorine at the 2-position, methyl at the 5-position.
- Molecular Weight : 199.63 g/mol .
- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions. Higher lipophilicity due to chlorine may improve blood-brain barrier penetration compared to polar aminomethyl derivatives .
Ethyl 5-Amino-6-Methylnicotinate (CAS 1008138-73-5)
Functional Group Complexity and Reactivity
Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS 732-20-7)
- Structure: Trifluoromethyl at the 2-position, aminocarbonothioyl at the 5-position.
- Molecular Weight : 292.28 g/mol .
- Key Differences :
Ethyl 5-(Phenylethynyl)Nicotinate
- Structure : Phenylethynyl group at the 5-position.
- Key Differences: The bulky aromatic substituent enhances π-π stacking interactions, useful in material science. The alkyne group enables click chemistry applications, unlike the aminomethyl group .
Ethyl 6-(Aminomethyl)Nicotinate Derivatives
- Examples: Ethyl 6-(aminomethyl)nicotinate dihydrochloride (CAS 2173090-63-4) .
- Key Differences: Positional isomerism (aminomethyl at 6- vs. 5-position) alters electronic distribution on the pyridine ring, affecting binding affinity in drug-receptor interactions.
Ethyl 5-[3-(Dimethylamino)Prop-1-Ynyl]Nicotinate
- Structure: Propargyl-linked dimethylamino group at the 5-position.
- Key Differences: The extended alkyl chain and terminal alkyne facilitate cross-coupling reactions, offering versatility in synthetic chemistry compared to the simpler aminomethyl group .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Ethyl 5-(Aminomethyl)Nicotinate* | 5-aminomethyl, 3-ethyl ester | ~180–190 (estimated) | High polarity, hydrogen-bonding capacity |
| Ethyl 5-Methylnicotinate | 5-methyl, 3-ethyl ester | 165.19 | Low polarity, lipophilic |
| Ethyl 2-Chloro-5-Methylnicotinate | 2-chloro, 5-methyl | 199.63 | Electrophilic, lipophilic |
| Ethyl 5-Amino-6-Methylnicotinate | 5-amino, 6-methyl | 180.20 | Moderate polarity, metabolic liability |
| Ethyl 5-(Aminocarbonothioyl)-... | 5-aminocarbonothioyl, 2-CF3 | 292.28 | High stability, metal coordination |
*Estimated based on analogs.
Biological Activity
Ethyl 5-(aminomethyl)nicotinate is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its chemical structure includes a pyridine ring with an ethyl ester group and an aminomethyl substituent, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets, particularly nicotinic receptors.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to modulation of neurotransmission, influencing cognitive functions such as memory and learning. Additionally, the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Biological Activities
- Neuroprotective Effects : this compound has shown promise in protecting neurons from damage induced by oxidative stress. Studies indicate that it may enhance the survival of neuronal cells under stress conditions by modulating signaling pathways related to cell survival and apoptosis.
- Antimicrobial Properties : Some derivatives of this compound have been investigated for their antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
- Cognitive Enhancement : Due to its potential interactions with nAChRs, this compound is being studied for its ability to enhance cognitive functions. Research indicates that it may improve memory retention and learning capabilities in animal models.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on rat hippocampal neurons demonstrated that treatment with this compound at concentrations of 10-50 µM resulted in a significant reduction in cell death compared to control groups subjected to oxidative stress. The mechanism was linked to the compound's ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production.
Case Study: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating potential as a lead compound for antibiotic development.
Q & A
Q. How can synthetic routes be scaled while maintaining yield and purity for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
